molecular formula C19H21FN2O3S B4732673 N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide

N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide

Cat. No.: B4732673
M. Wt: 376.4 g/mol
InChI Key: FNVOHPTUGGKPDW-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, also known as FBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FBM is a sulfonamide-based drug and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases. This compound has also been shown to inhibit the activity of histone deacetylases, which could potentially be used in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of histone deacetylases. This compound has also been shown to have a vasodilatory effect, which could potentially be used in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the activity of specific enzymes. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, including its potential use in the treatment of cancer, neurodegenerative disorders, and hypertension. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In cardiovascular research, this compound has been shown to have a vasodilatory effect, which could potentially be used in the treatment of hypertension.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-26(24,25)22(14-15-4-8-17(20)9-5-15)18-10-6-16(7-11-18)19(23)21-12-2-3-13-21/h4-11H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVOHPTUGGKPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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